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Compound of Interest

Compound Name: Coumurrayin

cat. No.: B091522

An In-depth Technical Guide on the Safety and Toxicity Profile of Murrayanine A Note on
Nomenclature: The initial query for "Coumurrayin” did not yield specific results. It is highly
probable that this was a misspelling of Murrayanine, a carbazole alkaloid isolated from Murraya
koenigii. This guide will focus on the safety and toxicity profile of Murrayanine.

Executive Summary

Murrayanine is a naturally occurring carbazole alkaloid found in the plant Murraya koenigii,
which is traditionally used in medicine.[1] This document provides a comprehensive overview of
the available safety and toxicity data for Murrayanine, intended for researchers, scientists, and
drug development professionals. The majority of the current data on Murrayanine focuses on
its cytotoxic effects against various cancer cell lines, with limited information available

regarding its in vivo toxicity and pharmacokinetics. This guide summarizes the existing in vitro
data, in silico toxicity predictions, and relevant toxicological information for the plant source and
related compounds to build a comprehensive safety profile.

Chemical and Physical Properties
o |[UPAC Name: 1-methoxy-9H-carbazole-3-carbaldehyde[2]
e Chemical Formula: C1aH11NO2[2]

e Molecular Weight: 225.24 g/mol [2]

o Appearance: Solid[2]
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e Melting Point: 219 °C[2]

e Synonyms: 3-Formyl-1-methoxycarbazole, 1-Methoxy-9H-carbazole-3-carboxaldehyde[2]

In Vitro Toxicity

The primary focus of research on Murrayanine has been its cytotoxic activity against various
cancer cell lines.

Cytotoxicity Data

The following table summarizes the reported half-maximal inhibitory concentration (ICso) values
for Murrayanine against different cell lines.

Cell Line Cell Type ICs0 (M) Exposure Time Reference
Human Lung

A549 ) 9 24 h [1]
Adenocarcinoma
Human Oral

SCC-25 Squamous 15 Not Specified
Carcinoma

Human Normal
MRC-5 _ >100 24 h [1]
Lung Fibroblast

Human Normal -
hTERT-OME o 92 Not Specified
Oral Epithelial

Mechanism of Cytotoxicity

Studies have shown that Murrayanine's cytotoxic effects are mediated through the induction of
apoptosis and cell cycle arrest.

e Apoptosis Induction: Murrayanine has been observed to induce apoptosis in A549 lung
cancer cells. This is evidenced by an increase in the Bax/Bcl-2 ratio and the cleavage of
caspase-3 and caspase-9.[1] It also leads to an increase in reactive oxygen species (ROS)
and a decrease in the mitochondrial membrane potential.[1]
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o Cell Cycle Arrest: In A549 cells, Murrayanine treatment leads to cell cycle arrest at the G2/M
phase.[1] This is accompanied by a reduction in the expression of cyclin D and E, as well as
cyclin-dependent kinases (CDK) 2, 4, and 6, and an increased expression of the cell cycle
inhibitors p21 and p27.[1]

In Vivo Toxicity

There is a significant lack of in vivo toxicity data for purified Murrayanine. Most of the available
information is derived from studies on the extracts of Murraya koenigii.

In Silico Predictions

An in silico study using ProTox Il software has predicted the following toxicological profile for
Murrayanine[3]:

Predicted LDso Predicted Toxicity

Endpoint Prediction

(mglkg) Class
Hepatotoxicity Slightly Active 1190 4
Carcinogenicity Inactive
Immunotoxicity Active

Mutagenicity

Highly Inactive

Cytotoxicity

Highly Inactive

Toxicity Class is based on the Globally Harmonized System of Classification and Labelling of
Chemicals (GHS), where Class 4 is "Harmful if swallowed".

Toxicity of Murraya koenigii Extracts

Studies on the extracts of Murraya koenigii provide some context for the potential in vivo effects
of its constituents, including Murrayanine.

o A methanolic extract of M. koenigii leaves showed an LDso of 316.23 mg/kg in rats, causing
liver inflammation at higher doses.[4]
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e Another study reported the LDso of an M. koenigii leaf extract to be 200 mg/kg/day, with a
recommendation that the safest dose should not exceed 50 mg/kg/day.[4]

» In a 28-day repeated dose study in rats, an ethanolic extract of M. koenigii leaves at doses of
300 and 500 mg/kg did not produce significant toxic effects. However, at 900 mg/kg,
congestion, hemorrhage, and lymphocyte infiltration were observed.[4]

It is important to note that these studies were conducted on crude extracts, and the observed
toxicity cannot be attributed solely to Murrayanine.

Genotoxicity and Mutagenicity

An in silico prediction suggests that Murrayanine is "Highly Inactive" in terms of mutagenicity.[3]
However, to date, no experimental studies using standard genotoxicity assays (e.g., Ames test,
micronucleus assay) on purified Murrayanine have been found in the public domain.

Pharmacokinetics (ADME)

Detailed in vivo pharmacokinetic studies on Murrayanine are currently lacking. However, in
silico predictions provide some insights into its potential ADME properties.

Absorption: In silico models predict high gastrointestinal absorption for Murrayanine.[5]

« Distribution: It is predicted that Murrayanine may not be a P-glycoprotein substrate.[5]
Predictions on its ability to cross the blood-brain barrier are not consistently reported.

o Metabolism: In silico analysis suggests that Murrayanine may be an inhibitor of cytochrome
P450 enzymes, specifically CYP2C19.[5] Inhibition of CYP enzymes could lead to drug-drug
interactions.

o Excretion: No data is currently available on the excretion of Murrayanine.

Signaling Pathways and Experimental Workflows
Signaling Pathways

Murrayanine's biological activity, particularly its cytotoxic effects, involves the modulation of
specific signaling pathways.
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Caption: Proposed pathway of Murrayanine-induced apoptosis in cancer cells.
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Caption: Inhibition of p38 MAPK phosphorylation by Murrayanine.

Experimental Workflows
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Caption: Experimental workflow for determining the ICso of Murrayanine.
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Experimental Protocols
MTT Assay for Cytotoxicity

This protocol is adapted from studies investigating the cytotoxic effects of Murrayanine on A549
cells.[1]

e Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1 x 104 cells/well and
incubate for 24 hours to allow for cell attachment.

o Compound Treatment: Treat the cells with varying concentrations of Murrayanine (e.g., 0, 9,
18, 36 uM) and incubate for a specified period (e.g., 24, 48, or 72 hours). A vehicle control
(e.g., DMSO) should be included.

o MTT Addition: After the incubation period, add 20 pL of MTT solution (5 mg/mL in PBS) to
each well and incubate for 4 hours.

e Formazan Solubilization: Remove the medium and add 100 pL of DMSO to each well to
dissolve the formazan crystals.

o Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells
and determine the ICso value.

Apoptosis Assay by Staining
This protocol describes a method for the qualitative assessment of apoptosis using fluorescent

dyes.[1]

o Cell Culture and Treatment: Grow A549 cells in 6-well plates and treat with desired
concentrations of Murrayanine for 24 hours.

o Cell Staining: Detach and collect the cells. Stain the cells with a solution of acridine orange
and ethidium bromide, or with DAPI (4',6-diamidino-2-phenylindole).

e Microscopic Examination: Place the stained cell suspension on a glass slide, cover with a
coverslip, and examine under a fluorescent microscope to observe morphological changes
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indicative of apoptosis (e.g., chromatin condensation, nuclear fragmentation).

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the steps for analyzing the effect of Murrayanine on the cell cycle.[1]
o Cell Treatment: Treat A549 cells with different concentrations of Murrayanine for 24 hours.
» Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.

» Staining: Wash the fixed cells and resuspend in a staining solution containing a DNA-binding
dye such as propidium iodide (PIl) and RNase A.

o Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

o Data Analysis: Determine the percentage of cells in each phase of the cell cycle (GO/G1, S,
and G2/M).

Conclusion and Future Directions

The available data suggests that Murrayanine exhibits selective cytotoxicity towards cancer
cells in vitro, primarily through the induction of apoptosis and cell cycle arrest. Its mechanism of
action appears to involve the generation of reactive oxygen species and modulation of the p38
MAPK signaling pathway. While in silico predictions suggest a moderate acute toxicity profile,
there is a notable absence of in vivo safety, toxicity, and pharmacokinetic data.

For a comprehensive understanding of Murrayanine's safety profile for potential therapeutic
development, the following studies are recommended:

e Acute, sub-chronic, and chronic toxicity studies in rodent and non-rodent models to
determine LDso, NOAEL (No-Observed-Adverse-Effect Level), and target organ toxicities.

» A full panel of genotoxicity and mutagenicity assays to confirm the in silico predictions.

« In vivo pharmacokinetic (ADME) studies to understand its absorption, distribution,
metabolism, and excretion profile.

o Safety pharmacology studies to assess potential effects on major organ systems.
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In conclusion, while Murrayanine shows promise as a potential anticancer agent based on its in
vitro activity, a significant amount of further toxicological and pharmacokinetic evaluation is
required to establish its safety for clinical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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